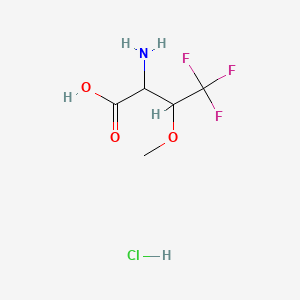
2-bromo-4-tert-butyl-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-tert-butyl-N-methylaniline is an organic compound with the molecular formula C11H16BrN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a bromine atom at the 2-position, a tert-butyl group at the 4-position, and a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-tert-butyl-N-methylaniline typically involves multiple steps:
Nitration: The starting material, 4-tert-butylaniline, undergoes nitration to introduce a nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group, forming 2-amino-4-tert-butylaniline.
Bromination: Finally, the amine group is brominated to yield 2-bromo-4-tert-butylaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-tert-butyl-N-methylaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in reactions where the bromine atom is substituted by other electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction of nitro groups.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Electrophilic Substitution: Products where the bromine atom is replaced by other electrophiles.
Nucleophilic Substitution: Products where the bromine atom is replaced by nucleophiles such as hydroxide (OH-) or amines.
Aplicaciones Científicas De Investigación
2-Bromo-4-tert-butyl-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-bromo-4-tert-butyl-N-methylaniline involves its interaction with various molecular targets. The bromine and tert-butyl groups influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The nitrogen atom, being part of an aniline derivative, can participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-tert-butylaniline: Similar structure but lacks the N-methyl group.
2-Bromo-4-methylaniline: Similar structure but has a methyl group instead of a tert-butyl group at the 4-position.
4-Bromo-2-tert-butylaniline: Similar structure but with different substitution positions.
Uniqueness
2-Bromo-4-tert-butyl-N-methylaniline is unique due to the presence of both the tert-butyl and N-methyl groups, which confer distinct steric and electronic properties
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
2-bromo-4-tert-butyl-N-methylaniline |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3 |
Clave InChI |
KVJYILDIVAMHQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B13493759.png)
![tert-butyl (6-bromo-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B13493767.png)
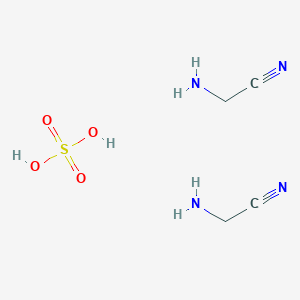
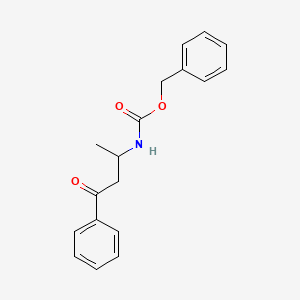
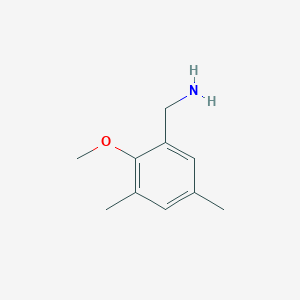
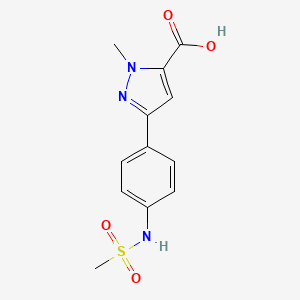
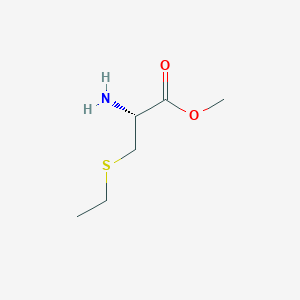
![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)
